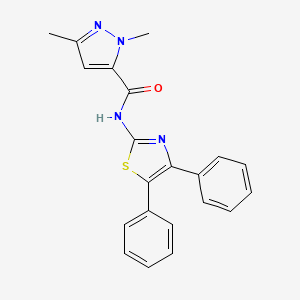

N-(4,5-diphenylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4OS/c1-14-13-17(25(2)24-14)20(26)23-21-22-18(15-9-5-3-6-10-15)19(27-21)16-11-7-4-8-12-16/h3-13H,1-2H3,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZWSAUNHLRRCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-diphenylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the reaction of 2-aminothiazole with benzaldehyde derivatives to form the thiazole ring . The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones . The final coupling step involves the reaction of the thiazole and pyrazole intermediates under specific conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-diphenylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the heterocyclic nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly through its interactions with various cancer cell lines. Research indicates that thiazole derivatives, including N-(4,5-diphenylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, exhibit significant cytotoxic effects against several cancer types.

Case Studies:

- Antitumor Screening: A study screened various thiazole compounds against 60 human cancer cell lines. The results indicated that certain derivatives demonstrated potent antitumor activity with low IC50 values, suggesting their potential as therapeutic agents in cancer treatment .

- Structure-Activity Relationship (SAR) Analysis: The presence of specific substituents on the thiazole ring has been linked to enhanced anticancer efficacy. For instance, modifications that increase electron-withdrawing properties significantly improve the activity against glioblastoma and melanoma cell lines .

Data Table: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) | Notes |

|---|---|---|---|

| Compound 1 | U251 | 23.30 | Strong selectivity |

| Compound 2 | WM793 | >1000 | Low activity |

| Compound 3 | MCF-7 | 5.71 | Better than 5-fluorouracil |

Antimicrobial Properties

This compound has also shown promise as an antimicrobial agent. Its effectiveness against various bacterial and fungal strains has been documented.

Research Findings:

- Broad-Spectrum Activity: Thiazole derivatives have been reported to exhibit broad-spectrum antimicrobial activity. For example, compounds derived from thiazole structures have demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria .

Data Table: Antimicrobial Activity

| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|---|

| Compound A | E. coli | 12 µg/mL | Effective |

| Compound B | S. aureus | 8 µg/mL | Highly effective |

| Compound C | C. albicans | 16 µg/mL | Moderate effectiveness |

Anti-inflammatory Applications

The compound's potential in modulating inflammatory responses has also been explored. Thiazole derivatives have been linked to immunosuppressive effects that could be beneficial in treating inflammatory diseases.

Clinical Insights:

Mechanism of Action

The mechanism of action of N-(4,5-diphenylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in cell proliferation, leading to its anticancer effects . The compound’s antimicrobial activity could be due to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazole-Thiazole Carboxamide Derivatives

describes analogs such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (3a–3p). Key differences include:

- Substituents : The target compound lacks electron-withdrawing groups (e.g., Cl, CN) present in analogs like 3a (Cl at pyrazole, CN at pyrazole-4-position) and 3d (F at aryl). These substituents enhance polarity and may influence bioavailability .

- Synthetic Yields : The target compound’s synthesis yield is unspecified in the evidence, but analogs in show yields ranging from 62–71% , with chloro-substituted derivatives (e.g., 3b , 3e ) often achieving higher crystallinity (mp 170–174°C) .

Table 1: Comparison of Selected Pyrazole-Thiazole Carboxamides

Thiazole-Pyridine Carboxamides

discusses 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives. Key distinctions include:

- Core Heterocycles : The target compound uses a pyrazole-carboxamide linkage, while analogs employ a pyridine-thiazole scaffold. Pyridine’s basic nitrogen may enhance solubility compared to the phenyl-rich target compound .

- Synthetic Routes : Both classes use coupling reagents (e.g., EDCI/HOBt in ; classic coupling reagents in ), but the target compound’s synthesis likely requires regioselective aryl substitutions, which are more complex than pyridine functionalization .

Thiazolidinone-Nicotinamide Hybrids

highlights NAT-1 and NAT-2, which combine thiazolidinone and nicotinamide moieties. Unlike the target compound:

- Bioactivity: NAT derivatives are designed for hydrogen-bonding interactions (e.g., 4-oxo-thiazolidinone), whereas the target compound’s diphenyl groups prioritize hydrophobic interactions .

- Structural Flexibility: The thiazolidinone ring in NAT compounds allows conformational flexibility, whereas the rigid thiazole-pyrazole system in the target compound may restrict binding modes .

Implications for Drug Design

- Hydrophobicity : The diphenylthiazole core may improve membrane permeability but reduce aqueous solubility compared to polar analogs like 3d (4-F substituent) .

- Target Selectivity : Bulky substituents could hinder binding to shallow enzymatic pockets but enhance affinity for hydrophobic cavities (e.g., kinase ATP-binding sites).

- Crystallography : Tools like Mercury () and SHELX () could analyze packing patterns and hydrogen-bonding networks, critical for polymorph screening .

Biological Activity

N-(4,5-diphenylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiazole moiety, which is known for its broad pharmacological properties. The synthesis of this compound often involves multi-step processes that incorporate various organic reactions. For instance, methods such as solvent-drop grinding have been employed to facilitate the formation of thiazole derivatives with enhanced biological activity .

Antitumor Activity

This compound has shown promising results in antitumor studies. Research indicates that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against human cancer cells, suggesting significant antiproliferative activity .

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A-431 | 1.61 ± 1.92 | Induces apoptosis |

| Compound B | Jurkat | 1.98 ± 1.22 | Bcl-2 inhibition |

| This compound | Various | TBD | TBD |

Anticonvulsant Activity

In addition to its antitumor properties, the compound has been evaluated for anticonvulsant activity. Studies have shown that thiazole-integrated compounds can effectively reduce seizure activity in animal models, indicating potential use in epilepsy treatment .

Anti-inflammatory Properties

Thiazole derivatives are also recognized for their anti-inflammatory effects. Some studies suggest that these compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for treating inflammatory diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Many thiazole derivatives act as inhibitors of specific enzymes that are crucial for tumor progression and inflammation.

- Modulation of Signaling Pathways : These compounds can influence various cellular signaling pathways related to apoptosis and cell proliferation.

- Interaction with Protein Targets : Molecular dynamics simulations have shown that these compounds can interact with proteins such as Bcl-2 and Pin1, which are involved in cancer cell survival and proliferation .

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

- A study on a related thiazole compound demonstrated significant tumor regression in xenograft models when administered at specific dosages.

- Another investigation focused on the anticonvulsant effects of thiazole derivatives reported a marked reduction in seizure frequency among treated subjects compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.